1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H16N6O and its molecular weight is 260.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process integrating triazole chemistry with cyclopentapyrazole derivatives. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions to ensure high yield and purity.
Anticancer Activity
Recent studies indicate that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance, a related study reported that triazole derivatives demonstrated potent antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 2.6 μM . The mechanism is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis.
Table 1: Anticancer Activity of Related Triazole Compounds
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 1.1 | TS Inhibition |
Compound B | HCT-116 | 2.6 | TS Inhibition |
Compound C | HepG2 | 1.4 | TS Inhibition |
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been explored. Studies have shown that certain compounds exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The observed antimicrobial activity is often linked to the disruption of bacterial cell membranes and interference with metabolic pathways .
Table 2: Antimicrobial Activity of Selected Triazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | Staphylococcus aureus | 32 μg/mL |
Compound E | Escherichia coli | 64 μg/mL |
Case Studies
Case Study 1: Anticancer Evaluation
In a comprehensive study examining the anticancer properties of various triazole derivatives, researchers synthesized a series of compounds that included the target molecule. These compounds were evaluated for their cytotoxic effects on multiple cancer cell lines. The study concluded that the incorporation of the triazole ring significantly enhanced the anticancer efficacy compared to non-triazole analogs .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of triazole-containing compounds. The study revealed that several derivatives exhibited promising activity against both fungal and bacterial strains. The results suggested that modifications in the chemical structure could lead to enhanced biological activity .
The biological activities of this compound are believed to be mediated through:
- Inhibition of Thymidylate Synthase : This leads to impaired DNA synthesis in cancer cells.
- Disruption of Cellular Membranes : Particularly in bacterial cells, contributing to antimicrobial effects.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
Propriétés
IUPAC Name |
1-methyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c1-17-7-10(14-16-17)12(19)13-6-11-8-4-3-5-9(8)15-18(11)2/h7H,3-6H2,1-2H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCDHOBBDPPAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=C3CCCC3=NN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.